2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol
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Overview
Description
2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL is a complex organic compound characterized by the presence of chloro, phenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route starts with the halogenation of a phenyl compound to introduce the chloro groups. This is followed by etherification to attach the methoxy group and finally, amination to introduce the aminoethanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A compound with a similar chloro-phenyl structure but different functional groups.
2-Amino-5-chlorophenol: Shares the chloro and amino groups but lacks the methoxy and phenyl groups.
Uniqueness
What sets 2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17Cl2NO2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C16H17Cl2NO2/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(18)9-13(16)10-19-7-8-20/h1-6,9,19-20H,7-8,10-11H2 |
InChI Key |
JBNMGEWXMZVYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCCO)Cl |
Origin of Product |
United States |
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